N-(2,3-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2,3-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2-fluorophenylmethyl group at position 1 and a 2,3-dimethylphenyl carboxamide group at position 2.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-6-5-9-19(15(14)2)23-21(26)17-10-11-20(25)24(13-17)12-16-7-3-4-8-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROARWOBHREZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H22FN3O2
- Molecular Weight : 403.457 g/mol
- CAS Number : 1286707-05-8
The biological activity of this compound primarily stems from its interaction with various biological targets. It has been shown to exhibit:
- Analgesic Effects : Preliminary studies suggest that the compound may possess analgesic properties, making it a candidate for pain management therapies .
- Antitumor Activity : In vitro studies have indicated that derivatives of dihydropyridine compounds can inhibit the growth of various cancer cell lines, suggesting potential antitumor activity .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Analgesic Properties
A study evaluated the analgesic effects of various compounds similar to this compound using the acetic acid-induced writhing test in mice. The results indicated that compounds with similar structures exhibited significant pain relief compared to control groups .
Case Study 2: Antitumor Activity
Another research project focused on a series of dihydropyridine derivatives, including the compound . The study assessed their cytotoxicity against several human cancer cell lines such as HepG2 and KB cells. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, indicating a promising lead for further development .
Scientific Research Applications
Medicinal Chemistry
N-(2,3-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates its potential as:
- Anticancer Agent : Studies have shown that derivatives of dihydropyridine compounds can exhibit cytotoxic effects on cancer cell lines .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation, with preliminary results suggesting efficacy in reducing inflammation markers .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be utilized as a building block for synthesizing more complex molecules. The following reactions are commonly explored:
- Substitution Reactions : The phenyl groups can undergo electrophilic substitution, allowing for the introduction of various functional groups.
- Reduction and Oxidation Reactions : These reactions can modify the compound to yield derivatives with altered biological activities .
Research has focused on the biological activity of this compound through various assays:
- Enzyme Inhibition Assays : Studies have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, showing promise as a lead compound for further development .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of similar dihydropyridine derivatives. The results indicated that these compounds could induce apoptosis in human cancer cell lines, highlighting their potential as chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
In another study, researchers evaluated the anti-inflammatory effects of this compound in animal models. The results showed significant reductions in inflammatory cytokines and improved clinical scores in treated groups compared to controls .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyridine and fused pyridine derivatives, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally related compounds from recent synthetic studies:
Key Observations :
Core Structure Differences: The target compound’s 1,6-dihydropyridine core lacks the fused furan ring seen in furopyridine analogs . Furopyridine derivatives (e.g., in –2) exhibit enhanced rigidity, which may improve target selectivity but reduce metabolic flexibility.
Substituent Effects: Fluorinated Groups: The 2-fluorophenylmethyl group in the target compound contrasts with the 4-fluorophenyl substituents in furopyridine analogs. Ortho-fluorination may sterically hinder binding compared to para-substituted analogs .
Synthetic Accessibility :
- Furopyridine derivatives require multi-step syntheses involving coupling reagents like tetramethylisouronium hexafluorophosphate (V) or HATU, whereas the target compound’s dihydropyridine core may enable simpler cyclocondensation routes .
Pharmacological and Physicochemical Comparisons
Table 2: Hypothetical Property Analysis Based on Structural Features
Research Findings :
- Fluorine Positioning : Para-fluorine in furopyridine analogs (–2) enhances π-π stacking with hydrophobic enzyme pockets, while ortho-fluorine in the target compound may disrupt such interactions .
- Carbamoyl vs. Carboxamide : Tert-butylcarbamoyl groups () improve metabolic stability via steric shielding, whereas the target compound’s dimethylphenyl group may increase susceptibility to CYP450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
